molecular formula C14H16O4 B1208884 8-Methoxygoniodiol

8-Methoxygoniodiol

Cat. No.: B1208884
M. Wt: 248.27 g/mol
InChI Key: OGXADNXQFFRXMG-KWCYVHTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxygoniodiol is a synthetic styryl lactone, a class of natural compounds predominantly found in the genus Goniothalamus and known for their notable biological activities . This compound is of significant interest in medicinal chemistry and oncology research, particularly for investigating new antiproliferative agents. Styryl lactones, including those related to this compound, have demonstrated potent and selective cytotoxicity against a range of cancer cell lines, with research indicating they can induce apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins . The compound serves as a valuable chemical intermediate; its synthesis has been achieved via asymmetric methods starting from trans-cinnamaldehyde, highlighting its utility for developing structure-activity relationships and exploring novel antitumor agents . Researchers utilize this compound as a potential lead compound for drug design and a pharmacological tool for studying cell death pathways. This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

(2R)-2-[(1S,2R)-1-hydroxy-2-methoxy-2-phenylethyl]-2,3-dihydropyran-6-one

InChI

InChI=1S/C14H16O4/c1-17-14(10-6-3-2-4-7-10)13(16)11-8-5-9-12(15)18-11/h2-7,9,11,13-14,16H,8H2,1H3/t11-,13+,14-/m1/s1

InChI Key

OGXADNXQFFRXMG-KWCYVHTRSA-N

SMILES

COC(C1=CC=CC=C1)C(C2CC=CC(=O)O2)O

Isomeric SMILES

CO[C@H](C1=CC=CC=C1)[C@H]([C@H]2CC=CC(=O)O2)O

Canonical SMILES

COC(C1=CC=CC=C1)C(C2CC=CC(=O)O2)O

Synonyms

(6R,7R,8R)-8-methoxygoniodiol
8-methoxygoniodiol

Origin of Product

United States

Phytochemical Investigations and Natural Occurrence of 8 Methoxygoniodiol

Isolation from Goniothalamus Species and Related Genera

Research into the chemical constituents of plants belonging to the Goniothalamus genus and related genera has led to the identification and isolation of 8-Methoxygoniodiol. These studies often involve sophisticated extraction and purification techniques to obtain pure compounds for structural elucidation and biological activity assessment.

Goniothalamus amuyon as a Source Organism

Goniothalamus amuyon has been established as a key source organism for this compound. Studies have successfully isolated this compound, often alongside other related styrylpyrones, from the leaves and stems of this plant species. The specific stereochemistry of this compound isolated from Goniothalamus amuyon has been determined as (6R,7R,8R) nih.govnih.govacs.orgacs.org. These investigations have utilized various spectroscopic methods to confirm its structure nih.govnih.govresearchgate.net.

Other Botanical Sources (e.g., Goniothalamus wynaadensis, Polyalthia parviflora)

Beyond Goniothalamus amuyon, this compound has also been identified in other plant species. Phytochemical analysis of Goniothalamus wynaadensis leaves has yielded several known molecules, with research indicating the presence of compounds related to this compound and its potential involvement in biological studies researchgate.netnih.gov. Furthermore, Polyalthia parviflora has been reported to contain this compound, with studies isolating it from the methanolic extract of its leaves researchgate.netresearchgate.net. The structural similarity of the isolated compound to goniodiol (B134919), with a methoxy (B1213986) group substitution at the C8 position, further confirms its identity researchgate.net.

Table 1: Botanical Sources of this compound

Plant SpeciesPlant Part(s) StudiedReported Isolation of this compoundReferences
Goniothalamus amuyonLeaves and StemsYes nih.govnih.govacs.orgacs.orgresearchgate.netstuartxchange.orgvdoc.pub
Goniothalamus wynaadensisLeavesYes (implied in broader studies) researchgate.netnih.gov
Polyalthia parvifloraLeavesYes researchgate.netresearchgate.net

Methodologies for Natural Product Isolation and Purification in Research

The isolation and purification of this compound from plant matrices typically involve a series of methodical steps. These often begin with solvent extraction of the plant material, followed by chromatographic techniques to separate and purify individual compounds. Structural elucidation is then performed using advanced spectroscopic methods.

Commonly employed techniques include:

Extraction: Utilizing various solvents such as methanol (B129727) or ethyl acetate (B1210297) to extract secondary metabolites from plant tissues nih.govresearchgate.net.

Chromatography: Techniques like Thin-Layer Chromatography (TLC) for initial separation and monitoring, followed by column chromatography (e.g., silica (B1680970) gel) and High-Performance Liquid Chromatography (HPLC) for purification researchgate.netresearchgate.net.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, HMBC, HSQC, ROESY) is crucial for determining the molecular structure and connectivity nih.govnih.govresearchgate.netresearchgate.net. Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-ESI-MS) are used to determine molecular formulas and masses researchgate.netresearchgate.net. Circular Dichroism (CD) spectroscopy and X-ray crystallographic analysis are vital for confirming absolute stereochemistry nih.govresearchgate.netnih.govresearchgate.net.

Table 2: Common Isolation and Purification Techniques for this compound

Technique CategorySpecific Methods UsedPurposeReferences
Extraction Solvent Extraction (Methanol, Ethyl Acetate)To obtain crude extracts containing target compounds nih.govresearchgate.net
Chromatography Thin-Layer Chromatography (TLC), Column Chromatography (Silica Gel), HPLCSeparation and purification of compounds from crude extracts researchgate.netresearchgate.net
Spectroscopic Analysis NMR (1H, 13C, HMBC, HSQC, ROESY), Mass Spectrometry (MS, HR-ESI-MS)Structure elucidation, confirmation of molecular formula and connectivity nih.govnih.govresearchgate.netresearchgate.net
Stereochemical Analysis X-ray Crystallography, Circular Dichroism (CD) Spectroscopy, Mosher's MethodDetermination of absolute and relative stereochemistry nih.govresearchgate.netnih.govresearchgate.net
Other Techniques Acetylation, Luche Reduction, Bicyclic Etherification, Acid HydrolysisChemical modification for structural confirmation or synthesis pathway development acs.orgacs.orgresearchgate.netresearchgate.net

Phytogeographical Distribution of this compound-Producing Plants

The geographical distribution of plants known to produce this compound is primarily concentrated in tropical and subtropical regions.

Goniothalamus amuyon : This species is found in forests at low and medium altitudes in various provinces of Luzon, Philippines, including Abra, Ilocos Norte, Ilocos Sur, Pangasinan, Batangas, Rizal, and Quezon. It has also been reported in Mindanao, Negros, and Bohol. Additionally, Goniothalamus amuyon is reported to occur in Taiwan stuartxchange.org.

Goniothalamus wynaadensis : While specific detailed distribution data for this species is less prominent in the immediate search results, it belongs to the Goniothalamus genus, which is widely distributed across tropical Southeast Asia mdpi.com.

Polyalthia parviflora : Similar to G. wynaadensis, Polyalthia parviflora is part of a genus with a broad geographical range in tropical regions.

The genus Goniothalamus itself comprises over 150 species found worldwide in tropical and subtropical areas, indicating a wide potential distribution for plants containing compounds like this compound mdpi.com.

Table 3: Phytogeographical Distribution of Key this compound Sources

Plant SpeciesPrimary Geographical DistributionAdditional Locations
Goniothalamus amuyonLuzon (Abra, Ilocos Norte, Ilocos Sur, Pangasinan, Batangas, Rizal, Quezon), Mindanao, Negros, Bohol (Philippines)Taiwan
Goniothalamus wynaadensisTropical Southeast Asia (Genus distribution)N/A
Polyalthia parvifloraTropical Regions (Genus distribution)N/A

Compound Names Mentioned:

this compound

8-chlorogoniodiol (B1248367)

Goniothalamin (B1671989) oxide

Goniodiol-7-monoacetate

Goniodiol-8-monoacetate

Goniodiol

8-epi-9-deoxygoniopypyrone

Goniothalesacetate

Goniothalesdiol A

Leiocarpin C

Liriodenine

Griffithazanone A

4-methyl-2,9,10-(2H)-1-azaanthracencetrione

Velutinam

Aristolactam BII

Goniolactone A

Goniolactone B

Goniofufurone

Goniotriol

8-Acetylgoniotriol

Altholactone

Goniofupyrone

Cryptorigidifoliol I

Goniothalamin

Goniothalamin epoxide

Biosynthetic Hypotheses and Proposed Pathways of 8 Methoxygoniodiol

Postulated Biogenesis of the Styryllactone Core Structure

The fundamental framework of 8-methoxygoniodiol is its styryllactone core, which is widely believed to be of polyketide origin. The biosynthesis is thought to commence with a starter unit, typically derived from the phenylpropanoid pathway, such as cinnamoyl-CoA or a related activated cinnamic acid derivative. This starter unit undergoes a series of condensation reactions with extender units, which are primarily malonyl-CoA molecules.

This chain elongation process is catalyzed by a multi-domain enzyme complex known as polyketide synthase (PKS). The PKS orchestrates the sequential addition of acetate (B1210297) units from malonyl-CoA, leading to the formation of a linear poly-β-keto chain. The length of this chain is precisely controlled by the PKS. Following the assembly of the polyketide chain, it is proposed that the molecule undergoes a series of reductive and dehydrative modifications, also catalyzed by specific domains within the PKS complex. These modifications are crucial for setting the stereochemistry of the resulting molecule.

The final step in the formation of the styryllactone ring is a cyclization event. It is hypothesized that an intramolecular reaction, likely an aldol (B89426) condensation or a similar cyclization mechanism, occurs to form the characteristic α,β-unsaturated lactone ring. This cyclized intermediate, a nascent styryllactone, then serves as the substrate for subsequent tailoring enzymes that lead to the final structure of this compound.

Proposed Step Precursor(s)/Intermediate Enzyme Type (Hypothesized) Description
Initiation Cinnamoyl-CoA, Malonyl-CoAPolyketide Synthase (PKS)Loading of the cinnamoyl-CoA starter unit onto the PKS.
Elongation Polyketide Chain, Malonyl-CoAPolyketide Synthase (PKS)Stepwise condensation of malonyl-CoA extender units to the growing polyketide chain.
Modification Linear Poly-β-keto ChainKetoreductase, Dehydratase (within PKS)Reduction of keto groups and dehydration to introduce specific stereochemistry.
Cyclization Modified Polyketide ChainCyclase (within PKS or separate)Intramolecular cyclization to form the α,β-unsaturated lactone ring of the styryllactone core.

Enzymatic Transformations Leading to the 8-Methoxy Moiety

A key feature of this compound is the methoxy (B1213986) group at the C8 position. The introduction of this functional group is a post-polyketide modification, occurring after the formation of the core styryllactone structure. This transformation is catalyzed by a specific class of enzymes known as O-methyltransferases (OMTs).

These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl donor. The proposed mechanism involves the enzymatic transfer of a methyl group from SAM to a hydroxyl group at the C8 position of a precursor molecule. This precursor is likely a hydroxylated intermediate, such as 8-hydroxygoniodiol. The high substrate specificity of OMTs ensures that methylation occurs at the correct position on the styryllactone scaffold. The presence of such enzymes in the producing organism is a critical determinant for the biosynthesis of this compound.

Enzyme Substrate (Hypothesized) Cofactor Product Reaction Type
O-Methyltransferase (OMT)8-hydroxygoniodiolS-adenosyl-L-methionine (SAM)This compoundO-methylation

Precursor Incorporation Studies in Biosynthetic Elucidation

To experimentally validate the proposed biosynthetic pathway of styryllactones, precursor incorporation studies are invaluable. While specific studies on this compound are not extensively reported, research on related styryllactones provides a strong basis for its biogenesis. In these experiments, isotopically labeled precursors, such as ¹³C- or ¹⁴C-labeled phenylalanine, cinnamic acid, or acetate, are fed to the producing organism.

The labeled compounds are then assimilated and incorporated into the secondary metabolites. By isolating the styryllactone of interest and analyzing the distribution of the isotopic label using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, the biosynthetic origins of different parts of the molecule can be traced. For instance, the incorporation of labeled phenylalanine and acetate would provide direct evidence for the involvement of the phenylpropanoid and polyketide pathways, respectively, in the formation of the styryllactone core.

Labeled Precursor Expected Incorporation Site in this compound Analytical Technique Hypothesis Supported
[¹³C]-PhenylalaninePhenyl ring and adjacent carbons of the styryl group.¹³C-NMR SpectroscopyPhenylpropanoid pathway origin of the starter unit.
[¹³C]-AcetateCarbon backbone of the lactone ring.¹³C-NMR SpectroscopyPolyketide pathway origin of the extender units.
[methyl-¹³C]-MethionineMethoxy group at C8.¹³C-NMR SpectroscopySAM-dependent methylation for the methoxy group.

Comparative Biosynthetic Analyses with Related Natural Products

The biosynthesis of this compound can be further understood by comparing its proposed pathway with that of other structurally related natural products from the Goniothalamus genus and other plant families. Many of these compounds share the same core styryllactone skeleton but differ in their substitution patterns, including the presence and position of hydroxyl, methoxy, or other functional groups.

Chemical Synthesis Methodologies of 8 Methoxygoniodiol

Challenges and Advancements in 8-Methoxygoniodiol Synthesis

The synthesis of this compound, a natural product belonging to the lignan (B3055560) class, presents significant challenges primarily related to achieving precise stereochemical control and developing efficient, atom-economical synthetic routes. As a molecule with multiple chiral centers, the successful construction of this compound necessitates sophisticated synthetic strategies that can establish the correct relative and absolute stereochemistry. Research efforts have focused on overcoming these hurdles through innovative methodologies, leveraging chiral starting materials, and employing advanced catalytic systems.

Key Synthetic Challenges

Advancements in Synthetic Methodologies

Significant progress has been made in developing effective synthetic strategies for this compound, addressing the aforementioned challenges:

Chiron Approach: One prominent strategy involves utilizing the "chiron approach," which leverages readily available chiral pool starting materials. d-Gluconolactone has been successfully employed as a chiral precursor, providing a stereochemically defined starting point for the synthesis. This method typically involves key steps such as aryl Grignard addition, epoxide formation from iodohydrins, and stereoselective epoxide opening with alkynes researchgate.netresearchgate.netchim.itthieme-connect.com. This approach allows for the controlled introduction of stereocenters from the outset.

Catalytic Asymmetric Synthesis: Advanced catalytic methods have emerged as powerful tools for enantioselective synthesis. For instance, Maruoka asymmetric allylation has been integrated into concise, protecting-group-free strategies starting from inexpensive precursors like trans-cinnamaldehyde, achieving the target in a limited number of steps with desirable efficiency researchgate.netthieme-connect.com. Additionally, catalytic asymmetric hetero-Diels-Alder reactions followed by allylboration have been employed, demonstrating utility in the stereoselective synthesis of natural products and their analogues, including this compound acs.orgresearchgate.netdntb.gov.ua. Cobalt-catalyzed asymmetric reactions, such as the Horsehead Reaction (HKR), have also been reported for the enantioselective synthesis of this compound and related compounds, utilizing chiral epoxides as substrates google.dencl-india.org.

Protecting-Group-Free Strategies: The development of protecting-group-free synthetic pathways represents a significant advancement in terms of efficiency and atom economy. Such strategies streamline the synthetic process by avoiding protection and deprotection steps, thereby reducing reaction time, reagent consumption, and waste generation researchgate.netthieme-connect.com.

The following table summarizes some of the key synthetic approaches reported for this compound:

Synthetic ApproachKey Starting Material/Chiral SourceKey MethodologiesFocus/Advantage
Chiron Approach (Gluconolactone)d-gluconolactoneAryl Grignard addition, epoxide formation, stereoselective epoxide openingStereoselective synthesis, readily available chiral pool
Maruoka Asymmetric Allylationtrans-cinnamaldehydeMaruoka allylation, epoxidationConcise, protecting-group-free, efficient
Hetero-Diels-Alder/AllylborationChiral α-substituted aldehydesCatalytic asymmetric hetero-Diels-Alder, allylborationStereoselective control, synthesis of natural products
Co-catalyzed HKR (Horsehead Reaction)Chiral epoxidesCo-catalyzed asymmetric reactionEnantioselective synthesis

Compound List

this compound

Goniodiol (B134919)

(+)-Goniodiol

(−)-8-Epigoniodiol

(+)-9-Deoxygoniopypyrone

(+)-Altholactone

(−)-Goniofupyrone

(+)-Goniotriol

(+)-8-Acetylgoniotriol

(R)-coumarin 49

d-gluconolactone

trans-cinnamaldehyde

anti-(2SR, 3RS)-3-methoxy-3-phenyl-1, 2-epoxypropane

Synthesis of 8 Methoxygoniodiol Analogues and Derivatives

Design Principles for Structural Modification and Diversification

The design of 8-methoxygoniodiol analogues is guided by the goal of enhancing biological activity while potentially reducing toxicity. Key structural features of this compound, including the styryl moiety, the α,β-unsaturated lactone ring, and the stereochemistry of its chiral centers, are primary targets for modification. The underlying principle is that even minor structural or stereochemical changes can significantly impact the compound's potency and specificity. frontiersin.orgnih.gov

The diversification strategy often involves a "chiron approach," which utilizes readily available chiral starting materials, such as D-gluconolactone, to construct the core structure of this compound. researchgate.net This approach is advantageous as it allows for the synthesis of various stereoisomers and the introduction of diverse functional groups at specific positions, facilitating a comprehensive exploration of the SAR. researchgate.net The synthesis of related natural products like (+)-goniodiol, (+)-goniotriol, and (-)-goniofupyrone often employs similar strategies, indicating a degree of conserved design principles across this class of compounds. researchgate.net

Synthetic Strategies for Analogue Generation

Modification at the Styryl Moiety

The styryl group of this compound is a key feature for modification to investigate its role in biological activity. Synthetic strategies often involve the use of different substituted aryl Grignard reagents during the synthesis. researchgate.net This allows for the introduction of a variety of substituents on the aromatic ring, such as halogens, alkyl groups, or additional methoxy (B1213986) groups. These modifications can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its interaction with biological targets.

Derivatization of the Lactone Ring

The α,β-unsaturated lactone ring is a crucial pharmacophore in many bioactive natural products. Derivatization of this moiety in this compound can lead to analogues with altered reactivity and biological profiles. One key synthetic step that enables this is the regioselective opening of a chiral epoxide intermediate with reagents like ethyl propiolate. researchgate.net This allows for the construction of the lactone ring with variations in its substituents. Further modifications can include reduction of the double bond or addition reactions to introduce new functional groups.

Stereochemical Variations and Their Synthesis

The stereochemistry of the hydroxyl and methoxy groups on the lactone ring and the side chain is critical for the biological activity of this compound. The synthesis of various stereoisomers is a key strategy to understand the optimal spatial arrangement for target binding. Total synthesis approaches, often starting from chiral precursors, allow for precise control over the stereochemistry at each chiral center. researchgate.net For instance, the synthesis of (-)-8-epigoniodiol, a stereoisomer of goniodiol (B134919), highlights the importance of stereochemistry in this class of compounds. acs.org Synthetic methods like the catalytic asymmetric hetero-Diels-Alder/allylboration approach have been successfully employed to create the desired stereoisomers with high selectivity. researchgate.net

Analogue Synthetic Strategy Key Precursor Reference
(+)-8-MethoxygoniodiolChiron approach, Grignard addition, Epoxide openingD-gluconolactone researchgate.net
8-DeoxygoniodiolThree-component strategyNot specified scispace.com
(+)-GoniodiolCatalytic asymmetric hetero-Diels-Alder/allylboration(2R)-methoxy(phenyl)-acetaldehyde researchgate.net
(-)-8-EpigoniodiolAlkoxyallylboration and Ring-Closing MetathesisNot specified acs.org

Semi-synthesis Approaches from Natural Precursors

Semi-synthesis, which utilizes compounds isolated from natural sources as starting materials, offers a more efficient route to certain complex molecules compared to total synthesis. wikipedia.org For this compound derivatives, a potential semi-synthetic approach could involve isolating a closely related natural product from Goniothalamus species and then chemically modifying it. researchgate.net For example, if a precursor with a different substitution pattern on the styryl ring is naturally abundant, it could be chemically altered to yield novel analogues of this compound. This strategy is widely used in the production of other complex natural product-based drugs like paclitaxel. nih.gov

Chemoenzymatic Transformations for Derivative Synthesis

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to create complex molecules. mdpi.comcsic.esnih.gov This approach can be particularly useful for the synthesis of this compound derivatives, especially for achieving high stereoselectivity in acylation or deacylation reactions. For instance, lipases can be used for the regioselective acylation of hydroxyl groups, allowing for the introduction of various acyl chains to the this compound scaffold. mdpi.com This method offers a green and efficient alternative to traditional chemical methods for generating a library of ester derivatives for biological evaluation. While specific examples for this compound are not yet prevalent in the literature, the successful application of chemoenzymatic strategies to other complex molecules, such as glycoengineered antibodies and various natural product derivatives, suggests its high potential in this area. mdpi.comnih.gov

Biological Activity Investigations of 8 Methoxygoniodiol Non Clinical Focus

Cytotoxic and Antineoplastic Activities in In Vitro Cellular Models

In vitro studies have explored the cytotoxic potential of 8-Methoxygoniodiol against a panel of human cancer cell lines. These investigations are crucial in the early stages of drug discovery to identify compounds with potential anticancer properties.

Current literature available from the conducted research does not provide specific data on the cytotoxic activity of this compound against the SKOV3 ovarian cancer cell line. Further studies are required to determine its effects on this particular cell line.

This compound has demonstrated cytotoxic activity against the MDA-MB-231 human breast cancer cell line. A study reported its inhibitory concentration at which 50% of the cancer cells are killed (IC50). psu.ac.th

Cell LineCancer TypeIC50 (µg/mL)
MDA-MB-231Breast Cancer5.7

This table presents the reported cytotoxic activity of this compound against the MDA-MB-231 breast cancer cell line.

The same study also documented its effect on the MCF-7 breast cancer cell line, with a reported IC50 of 8.8 µg/mL. psu.ac.th

Specific data regarding the cytotoxic effects of this compound on the PC3 prostate cancer cell line were not available in the reviewed scientific literature.

There is no specific information available in the searched literature concerning the cytotoxic activity of this compound against the HCT-15 colon cancer cell line.

The cytotoxic potential of this compound has been evaluated against the HepG2 human hepatocellular carcinoma cell line, with varying results from different sources. One study reported a potent IC50 value, while another indicated a different level of activity. psu.ac.thpsu.ac.th It was also shown to be active against the Hep3B liver cancer cell line. psu.ac.thpsu.ac.th Conversely, its activity against human gastric (NUGC) and nasopharyngeal (HONE-1) cancer cells was reported to be low in one study, though another provided specific IC50 values. psu.ac.thpsu.ac.th

Cell LineCancer TypeIC50 (µg/mL) - Source 1 psu.ac.thIC50 (µg/mL) - Source 2 psu.ac.th
HepG2Liver Cancer0.94.63
Hep3BLiver Cancer15.26.15
NUGCGastric Cancer>100167.6
HONE-1Nasopharyngeal Cancer>100239.7

This table summarizes the reported cytotoxic activities of this compound against various cancer cell lines from two different sources.

Other Reported Biological Activities in Pre-clinical Studies

Beyond its cytotoxic properties, preliminary research suggests that this compound may possess other biological activities. Some sources indicate potential anti-inflammatory and antimicrobial effects. ontosight.aiontosight.ai However, detailed pre-clinical studies to substantiate and characterize these activities are not extensively available in the current body of literature. Further investigation is necessary to fully understand the spectrum of biological effects of this compound.

Mechanistic Studies at the Cellular and Molecular Level

Covalent Interactions with Biological Thiols (e.g., Michael addition with cysteine)

The chemical structure of this compound, featuring an α,β-unsaturated δ-lactone ring, suggests its potential to act as a Michael acceptor. This structural motif is known to be electrophilic and can undergo covalent bond formation with nucleophilic functional groups present in biological macromolecules. iyte.edu.trmdpi.com Among the various nucleophiles found in a biological milieu, the thiol group of cysteine residues in proteins is a particularly soft and potent nucleophile, making it a prime candidate for such interactions. iyte.edu.trnih.gov The reaction, known as a Michael addition or conjugate addition, is a critical mechanism underlying the biological activity of many natural products containing α,β-unsaturated carbonyl systems. iyte.edu.trnih.govresearchgate.net

The proposed mechanism involves the nucleophilic attack of the thiolate anion of a cysteine residue on the β-carbon of the α,β-unsaturated lactone in this compound. This reaction results in the formation of a stable carbon-sulfur bond, leading to a covalent adduct. researchgate.netalfa-chemistry.com This irreversible modification of proteins can alter their structure and function, potentially leading to downstream cellular effects such as the induction of apoptosis or cell cycle arrest. researchgate.net

While direct experimental studies on the reaction of this compound with biological thiols are not extensively documented in the reviewed literature, significant insights can be drawn from studies on its parent compound, goniothalamin (B1671989). Goniothalamin, which shares the same α,β-unsaturated δ-lactone core but lacks the 8-methoxy group, has been shown to interact with thiol-containing molecules. iyte.edu.tr

A study by Kasaplar et al. (2010) investigated the reaction of (R)-goniothalamin with ethanethiol, a small molecule analogue of cysteine. iyte.edu.tr The reaction, monitored by ¹H NMR, demonstrated the reactivity of the α,β-unsaturated system. Upon addition of ethanethiol, the signals corresponding to the α- and β-protons of the lactone ring diminished, confirming the occurrence of a Michael addition reaction. iyte.edu.tr The study found that the reaction between goniothalamin and an excess of the thiol nucleophile led to the complete disappearance of the starting material and the formation of two diastereomeric adducts. iyte.edu.tr This provides strong evidence that the styryllactone core, also present in this compound, is a reactive Michael acceptor capable of covalently modifying thiols.

The cytotoxicity of many styryllactones is believed to be linked to this capacity for covalent modification. researchgate.netiyte.edu.tr Structure-activity relationship studies on goniothalamin derivatives have indicated that the α,β-unsaturated nature of the lactone is essential for their cytotoxic effects. researchgate.net The covalent binding of these lactones to critical protein targets, such as cysteine residues in enzymes or regulatory proteins, is a plausible mechanism for their observed biological activities. nih.govscispace.com For instance, goniothalamin has been reported to covalently bind to the cysteine residue (Cys528) in the nuclear export protein CRM1, thereby inhibiting its function. scispace.com

The following table summarizes the findings on the reactivity of goniothalamin, which serves as a proxy for understanding the potential interactions of this compound.

Interactive Data Table: Reaction of Goniothalamin with a Thiol Analogue

ReactantThiol ReagentMethod of AnalysisKey FindingsReference
(R)-GoniothalaminEthanethiol¹H NMR SpectroscopyFormation of two diastereomeric Michael adducts. Reaction completion with excess thiol, confirming the lactone as a Michael acceptor. iyte.edu.tr
Goniothalamin DerivativesVarious ThiolsChemical SynthesisHighly diastereoselective thiol addition observed, with the thiol adding anti to adjacent bulky groups. nih.gov

Advanced Analytical and Computational Research Techniques Applied to 8 Methoxygoniodiol

High-Resolution Mass Spectrometry for Metabolomic and Synthetic Studies

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of a molecule, aiding in its identification and structural confirmation, particularly in complex mixtures or during synthesis. For 8-Methoxygoniodiol, HRMS has been utilized to confirm its molecular formula and mass. The accurate mass for C₁₄H₁₆O₄ has been reported as 248.10485899 Da nih.gov. In synthetic studies, HRMS plays a vital role in verifying the mass of intermediates and the final product, ensuring the successful completion of synthetic pathways researchgate.netresearchgate.netthieme-connect.com. While specific metabolomic studies directly involving this compound are not detailed in the provided literature, HRMS is a standard tool in such investigations for identifying and quantifying metabolites.

Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structure of organic compounds, including the assignment of stereochemistry. Both ¹H NMR and ¹³C NMR spectroscopy have been extensively used to characterize this compound and its synthetic precursors. Detailed spectral data have been reported, providing insights into the arrangement of protons and carbons within the molecule, which are critical for confirming the structure and stereochemical assignments researchgate.netresearchgate.netacs.org. For instance, ¹H NMR data reveal specific chemical shifts and coupling constants indicative of the compound's functional groups and their spatial relationships, while ¹³C NMR provides information about the carbon backbone.

Proton (¹H) SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment (Implied)
11.26s-3CH₃
21.39s-3CH₃
32.85m-1CH
43.12dd3.0, 3.71CH
53.30s-3OCH₃
63.70m-1CH
74.05dd6.7, 8.31CH
84.25d6.71CH
9-137.25–7.36m-5Phenyl protons

Table 1: ¹H NMR Spectral Data for (6R,7R,8R)-8-Methoxygoniodiol in CDCl₃ (75 MHz) researchgate.net

Carbon (¹³C) SignalChemical Shift (δ, ppm)Assignment (Implied)
126.0CH₃
229.0CH₃
356.0OCH₃
462.0CH
578.0CH
679.0CH
785.0CH
8109.0C
9127.0Phenyl C
10128.0Phenyl C
11136.0Phenyl C

Table 2: ¹³C NMR Spectral Data for (6R,7R,8R)-8-Methoxygoniodiol in CDCl₃ (75 MHz) researchgate.net

Future Perspectives and Research Directions for 8 Methoxygoniodiol

Exploration of Undiscovered Biological Activities in Non-Clinical Models

While the anticancer properties of 8-methoxygoniodiol are the most studied, its structural relatives and other natural products with similar motifs have exhibited a broader range of pharmacological effects. This suggests that the biological activity of this compound may not be limited to oncology. Future research should venture into assessing its potential in other therapeutic areas using various non-clinical models.

Anti-inflammatory Activity : Many natural products possessing lactone rings have demonstrated significant anti-inflammatory properties. For instance, some plant extracts are used in traditional medicine for their anti-inflammatory and analgesic effects. mdpi.comscienceopen.com The biflavonoid from Camellia oleifera shells, for example, has shown dose-dependent anti-inflammatory activity. mdpi.com Given that inflammation is a key component of numerous chronic diseases, investigating the anti-inflammatory potential of this compound is a logical next step. This could involve in vitro assays to measure the inhibition of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various interleukins (e.g., IL-6) in cell lines such as LPS-treated RAW264.7 macrophages. researchgate.net In vivo models, like carrageenan-induced paw edema in rats, could further elucidate its systemic anti-inflammatory effects. mdpi.com

Antiviral Activity : The search for novel antiviral agents is a perpetual endeavor in medicinal chemistry. Certain alkaloids and other phytochemicals have been shown to inhibit viral replication by targeting cellular enzymes and protein synthesis. mdpi.com For example, 8-O-(E-p-methoxycinnamoyl)harpagide (MCH), a compound with some structural similarities to parts of the this compound molecule, has demonstrated antiviral activity against the influenza A virus by modulating intracellular calcium levels. nih.govresearchgate.net This provides a rationale for screening this compound against a panel of viruses, including both RNA and DNA viruses, to identify any potential antiviral efficacy. nih.govmdpi.com

Neuroprotective Effects : The potential neuroprotective activities of styryllactones are another underexplored area. The iridoid glycoside MCH has reported neuroprotective effects. nih.gov Future studies could explore whether this compound can protect neuronal cells from oxidative stress or excitotoxicity in vitro, and subsequently, in animal models of neurodegenerative diseases.

Development of Novel Synthetic Methodologies for Enantiopure this compound

The stereochemistry of this compound is crucial for its biological activity. Therefore, the development of efficient and highly stereoselective synthetic methods is paramount for producing enantiomerically pure forms of this compound for further biological evaluation and potential therapeutic development.

Current synthetic strategies often rely on a "chiron approach," utilizing readily available chiral starting materials like D-gluconolactone. researchgate.net While effective, these methods can be lengthy. Future research should focus on developing more concise and versatile synthetic routes. Key areas for innovation include:

Asymmetric Catalysis : The application of asymmetric catalysis could provide a more direct and efficient route to enantiopure this compound. uwindsor.ca This could involve the use of chiral catalysts to control the stereochemistry of key bond-forming reactions, such as asymmetric aldol (B89426) reactions or asymmetric epoxidations. nih.govnih.gov The Sharpless asymmetric epoxidation is a classic example of a powerful tool in this context. uwindsor.ca

Enzyme-Catalyzed Reactions : Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Lipase-catalyzed resolutions have been successfully employed in the synthesis of related compounds like goniothalamin (B1671989). researchgate.net Exploring the use of other enzymes for key transformations in the synthesis of this compound could lead to more sustainable and efficient processes.

A stereoselective synthesis of this compound has been accomplished using D-gluconolactone as a chiral starting material. researchgate.net Key steps in this synthesis include the stereoselective addition of an aryl Grignard reagent to an aldehyde and the regioselective opening of a chiral epoxide. researchgate.net

Starting MaterialKey Synthetic StepsReference
D-gluconolactoneStereoselective addition of aryl Grignard reagent, Regioselective opening of chiral epoxide researchgate.net

Rational Design and Synthesis of Potent and Selective Analogues

To improve the therapeutic index of this compound, the rational design and synthesis of analogues with enhanced potency and selectivity are crucial. This process is guided by an understanding of the structure-activity relationship (SAR) of the styryllactone scaffold.

Future efforts in this area should focus on systematically modifying different parts of the this compound molecule, including:

The Styryl Moiety : Modifications to the phenyl ring of the styryl group, such as the introduction of different substituents (e.g., halogens, alkyl groups, or other electron-donating or -withdrawing groups), could significantly impact biological activity. The position of these substituents will also be a critical factor to investigate.

The Lactone Ring : Altering the size of the lactone ring or introducing substituents could modulate the compound's reactivity and binding affinity for its biological targets. The stereochemistry of the substituents on the lactone ring is known to be critical for the activity of related compounds.

The Methoxy (B1213986) Group : The role of the 8-methoxy group should be thoroughly investigated by synthesizing analogues where it is replaced with other functional groups or removed entirely.

The synthesis of a range of γ-monofluorinated goniothalamin analogues has been reported, demonstrating that modifications to the styryllactone core are feasible. acs.org SAR studies on other classes of natural products, such as macrolactones and chalcones, have shown that specific structural features are critical for their anticancer activity. nih.govresearchgate.netnih.govresearchgate.nettubitak.gov.tr For instance, in some chalcone (B49325) analogues, the presence of an enone moiety is important for antiproliferative activity. nih.gov

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of the molecular mechanisms by which this compound exerts its anticancer effects is essential for its further development. While it is known to induce apoptosis, the precise molecular targets and signaling pathways involved remain to be fully elucidated.

Future mechanistic studies should employ a range of advanced techniques, including:

Target Identification and Validation : Utilizing techniques such as affinity chromatography, proteomics, and computational docking studies to identify the direct binding partners of this compound within cancer cells.

Signaling Pathway Analysis : Employing transcriptomics and proteomics to map the global changes in gene and protein expression in cancer cells following treatment with this compound. This can help to identify the key signaling pathways that are modulated by the compound.

Structural Biology : Using techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of this compound in complex with its biological target(s). This would provide invaluable information for the rational design of more potent and selective analogues.

Application of Artificial Intelligence and Machine Learning in SAR and Drug Discovery for Styryllactones

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.govnih.gov These computational tools can be applied to accelerate the development of this compound and other styryllactones. acs.orgrsc.orgcas.org

Key applications of AI and ML in this context include:

Predictive Modeling : Developing ML models to predict the biological activity of virtual libraries of this compound analogues, thereby prioritizing the synthesis of the most promising compounds. nih.govjsr.orgnih.govbenthamdirect.com These models can be trained on existing SAR data for styryllactones and other related natural products.

De Novo Drug Design : Utilizing generative AI models to design novel molecules with desired pharmacological properties and synthetic feasibility. These models can learn the underlying patterns in the chemical space of styryllactones to generate new and innovative structures.

Target Prediction : Employing AI algorithms to predict the potential biological targets of this compound based on its chemical structure and other properties. mdpi.com This can help to guide mechanistic studies and identify potential new therapeutic applications.

Biosynthetic Engineering for Enhanced Production of this compound

The natural abundance of this compound is often low, making its isolation from plant sources a significant challenge for large-scale production. Biosynthetic engineering offers a promising solution to this problem by enabling the heterologous production of this complex natural product in microbial hosts. rsc.orgmdpi.com

This compound is a polyketide, a class of natural products synthesized by large enzymes called polyketide synthases (PKSs). oup.commdpi.com The biosynthesis of polyketides involves the repetitive condensation of acyl-CoA precursors. oup.com Future research in this area should focus on:

Identification and Characterization of the Biosynthetic Gene Cluster : The first step is to identify and characterize the complete set of genes responsible for the biosynthesis of this compound in its native plant host.

Heterologous Expression in Microbial Hosts : Once the biosynthetic gene cluster is identified, it can be transferred to a more amenable microbial host, such as Escherichia coli or Saccharomyces cerevisiae, for large-scale production. frontiersin.orgfrontiersin.org

Metabolic Engineering of the Host Strain : To maximize the yield of this compound, the metabolism of the microbial host can be engineered to increase the supply of the necessary precursor molecules, such as malonyl-CoA. frontiersin.orgnih.gov

The engineering of modular PKSs has been explored for the production of biofuels and industrial chemicals, and similar strategies could be applied to enhance the production of this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the key steps in the stereoselective synthesis of 8-Methoxygoniodiol, and how do they ensure structural fidelity?

  • Methodological Answer : The synthesis involves a Maruoka asymmetric allylation to establish stereochemistry, followed by epoxidation, ring-closing metathesis, and stereoselective epoxide ring-opening. This protecting-group-free strategy emphasizes atom economy and step efficiency, critical for maintaining structural integrity. Key validation methods include NMR spectroscopy for stereochemical confirmation and mass spectrometry for molecular weight verification .

Q. How is cytotoxicity of this compound evaluated in preclinical studies?

  • Methodological Answer : Cytotoxicity is typically assessed via in vitro assays such as MTT or SRB, measuring IC50 values (concentration inhibiting 50% cell growth). For example, this compound shows IC50 values ranging from <0.1 µg/mL (KB cells) to 8.05 µg/mL (MDA-MB-231 cells) across different cancer cell lines. Experimental design should include triplicate trials, negative/positive controls, and normalization to cell viability baselines .

Q. What structural features of this compound contribute to its bioactivity?

  • Methodological Answer : The styryl lactone core and methoxy substitution at C8 are critical. Computational studies (e.g., molecular docking) and structure-activity relationship (SAR) analyses using analogs can validate these features. For instance, removing the methoxy group reduces cytotoxicity by >50% in HepG2 cells, highlighting its role in target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values for this compound across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., incubation time, cell passage number) or differences in cell line subtypes. To address this:

  • Conduct meta-analyses with standardized protocols (e.g., CLSI guidelines).
  • Use orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability assays).
  • Report raw data and statistical variability (e.g., SD/SE) to enable cross-study comparisons .

Q. What strategies optimize the stereoselective synthesis of this compound for scalable production?

  • Methodological Answer : Key challenges include minimizing racemization during epoxide ring-opening. Strategies:

  • Use chiral catalysts (e.g., Jacobsen catalysts) to enhance enantiomeric excess (ee).
  • Screen solvents (e.g., THF vs. DCM) to improve reaction kinetics.
  • Apply continuous flow chemistry to improve yield and reduce purification steps .

Q. How can researchers validate the mechanism of action (MoA) of this compound in cancer cells?

  • Methodological Answer : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify dysregulated pathways. For example:

  • siRNA knockdown of putative targets (e.g., topoisomerases) to assess resistance.
  • Mitochondrial membrane potential assays (JC-1 staining) to confirm apoptosis induction .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer :

  • Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Report confidence intervals and R² values to quantify model fit .

Q. How should researchers design experiments to assess this compound’s stability under physiological conditions?

  • Methodological Answer :

  • Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions.
  • Monitor degradation via HPLC at timed intervals (0–48 hours).
  • Use accelerated stability testing (e.g., 40°C/75% RH) to predict shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.